An In-depth Technical Guide to the Mechanism of Action of Benthiavalicarb-Isopropyl
An In-depth Technical Guide to the Mechanism of Action of Benthiavalicarb-Isopropyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benthiavalicarb-isopropyl is a selective fungicide belonging to the Carboxylic Acid Amide (CAA) chemical class, specifically classified under the Fungicide Resistance Action Committee (FRAC) Code 40.[1][2] It exhibits high efficacy against oomycete pathogens, such as Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).[3][4] Its mechanism of action is primarily attributed to the inhibition of cell wall biosynthesis, a mode of action that distinguishes it from many other fungicides.[5] This technical guide provides a comprehensive overview of the biochemical and physiological effects of benthiavalicarb-isopropyl, detailing its molecular target, biological impact, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of Cellulose (B213188) Biosynthesis
The primary mode of action of benthiavalicarb-isopropyl is the disruption of cell wall formation in oomycetes through the inhibition of cellulose biosynthesis.[2][5] Unlike true fungi, which have chitin (B13524) as the main structural component of their cell walls, oomycetes possess cell walls primarily composed of cellulose and β-1,3-glucans. This difference in cell wall composition is a key factor in the selective activity of benthiavalicarb-isopropyl against this group of pathogens.
The specific molecular target of CAA fungicides, including benthiavalicarb-isopropyl, has been identified as cellulose synthase (CesA) .[6][7] Studies on mandipropamid, another CAA fungicide, have shown that resistance is conferred by point mutations in the PiCesA3 gene in Phytophthora infestans.[2][6] This provides strong evidence that CesA is the direct target of this fungicide class. Benthiavalicarb-isopropyl is believed to act on the cell wall from the outside, as uptake studies with radiolabeled CAA fungicides have shown that they do not enter the cell.[2]
The inhibition of cellulose synthase leads to a cascade of detrimental effects on the pathogen's life cycle. The compromised cell wall integrity results in the swelling and bursting of hyphal tips and germ tubes, ultimately leading to cell death.[8]
Biological Effects on Oomycete Pathogens
Benthiavalicarb-isopropyl demonstrates a range of inhibitory effects on various stages of the oomycete life cycle, contributing to its efficacy as a fungicide. These effects include:
-
Inhibition of Mycelial Growth: Benthiavalicarb-isopropyl strongly inhibits the vegetative growth of oomycete mycelia.[6][9][10] This is a direct consequence of the disruption of cell wall synthesis, which is essential for hyphal elongation.
-
Inhibition of Sporulation: The fungicide effectively suppresses the formation of new sporangia, reducing the pathogen's reproductive capacity and secondary spread.[3][9]
-
Inhibition of Spore Germination: Benthiavalicarb-isopropyl inhibits the germination of both sporangia and cystospores.[3][9] This preventative action is crucial in halting the initial stages of infection. It is important to note that it does not inhibit the release of zoospores from sporangia but rather their subsequent encystment and germination.[4]
Benthiavalicarb-isopropyl exhibits both preventive and curative activity.[3][9][10] Its preventive action is due to the inhibition of spore germination and initial germ tube growth. The curative effect is attributed to its ability to halt the growth of the pathogen within the plant tissue, even after infection has initiated.[1][9] Furthermore, it possesses translaminar activity , meaning it can move from the upper to the lower surface of a leaf, providing protection to untreated parts.[11]
Quantitative Efficacy Data
The efficacy of benthiavalicarb-isopropyl has been quantified against various oomycete pathogens. The following tables summarize key inhibitory concentrations.
Table 1: In Vitro Efficacy of Benthiavalicarb-isopropyl against Phytophthora infestans
| Activity Assessed | Strain | EC₅₀ / IC₅₀ (mg/L) | Reference |
| Mycelial Growth | Metalaxyl-sensitive | 0.01 - 0.05 | [11] |
| Mycelial Growth | Metalaxyl-resistant | 0.01 - 0.05 | [11] |
| Sporulation Inhibition | - | < 0.1 | [9] |
| Zoosporangia Germination | - | < 0.1 | [9] |
| Cystospore Germination | - | < 0.1 | [9] |
Table 2: In Vivo Efficacy of Benthiavalicarb-isopropyl against Late Blight (Phytophthora infestans) on Tomato
| Activity Assessed | Application Timing | EC₅₀ (mg/L) | Reference |
| Preventive Effect | 24 hours before inoculation | 0.3 | [9] |
| Curative Effect | 12 hours after inoculation | 1.8 | [9] |
| Curative Effect | 24 hours after inoculation | 4.5 | [9] |
Experimental Protocols
The elucidation of benthiavalicarb-isopropyl's mechanism of action has relied on a variety of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.
Mycelial Growth Inhibition Assay
This assay determines the concentration of the fungicide required to inhibit the vegetative growth of the pathogen.
-
Pathogen Culture: Phytophthora infestans is maintained on a suitable solid medium, such as rye-A agar (B569324).
-
Fungicide Preparation: Benthiavalicarb-isopropyl is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to achieve a range of test concentrations.
-
Assay Procedure:
-
The fungicide dilutions are incorporated into molten rye-A agar before pouring into Petri dishes.
-
A mycelial plug (typically 4-6 mm in diameter) is taken from the leading edge of an actively growing P. infestans culture and placed in the center of each fungicide-amended plate.
-
Plates are incubated in the dark at a controlled temperature (e.g., 18-20°C).
-
The diameter of the fungal colony is measured at regular intervals until the colony in the control plate (without fungicide) reaches the edge of the dish.
-
The percentage of mycelial growth inhibition is calculated relative to the control.
-
The EC₅₀ value (the concentration of fungicide that inhibits mycelial growth by 50%) is determined by probit analysis.[6][9]
-
Sporangia and Cystospore Germination Assay
This assay evaluates the effect of the fungicide on the germination of asexual spores.
-
Spore Suspension Preparation: Sporangia are harvested from sporulating cultures of P. infestans and suspended in a germination solution. To obtain cystospores, the sporangial suspension is chilled to induce zoospore release, followed by incubation to allow for encystment.
-
Assay Procedure:
-
Aliquots of the spore suspension are mixed with various concentrations of benthiavalicarb-isopropyl in microtiter plates or on cavity slides.
-
The plates or slides are incubated under conditions conducive to germination (e.g., in a moist chamber at a suitable temperature).
-
After a defined incubation period, the percentage of germinated spores is determined by microscopic observation. A spore is typically considered germinated if the germ tube is at least as long as the spore's diameter.
-
The percentage of germination inhibition is calculated relative to the control.
-
The EC₅₀ value is then calculated.[9]
-
[¹⁴C]-Glucose Incorporation Assay for Cellulose Biosynthesis Inhibition
This biochemical assay provides direct evidence for the inhibition of cellulose synthesis.
-
Principle: This method measures the incorporation of radiolabeled glucose into the cellulose fraction of the oomycete cell wall. A reduction in the incorporation of [¹⁴C]-glucose in the presence of the fungicide indicates inhibition of cellulose biosynthesis.
-
Methodology:
-
P. infestans mycelia or germinating cysts are incubated in a liquid medium containing [¹⁴C]-glucose and different concentrations of benthiavalicarb-isopropyl.
-
After an incubation period, the cells are harvested and washed to remove unincorporated radiolabel.
-
The cells are then treated with a strong acid mixture (e.g., acetic-nitric reagent) to hydrolyze all cell wall components except for cellulose.
-
The remaining insoluble cellulose fraction is collected by filtration.
-
The amount of radioactivity in the cellulose fraction is quantified using a scintillation counter.
-
The percentage of inhibition of [¹⁴C]-glucose incorporation is calculated by comparing the radioactivity in treated samples to that in untreated controls.[12][13]
-
Visualizing the Mechanism and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of benthiavalicarb-isopropyl's action and the workflows of key experimental protocols.
Conclusion
Benthiavalicarb-isopropyl is a potent and selective fungicide with a well-defined mechanism of action against oomycete pathogens. Its primary target is cellulose synthase, a crucial enzyme for cell wall biosynthesis in this group of organisms. By inhibiting this enzyme, benthiavalicarb-isopropyl effectively disrupts the pathogen's life cycle at multiple stages, leading to cell death and disease control. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in the field of oomycete control. Understanding the precise molecular interactions between benthiavalicarb-isopropyl and its target will be instrumental in designing new and even more effective fungicides and in managing the potential for resistance development.
References
- 1. agro.au.dk [agro.au.dk]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. cris.haifa.ac.il [cris.haifa.ac.il]
- 5. Benthiavalicarb-isopropyl (Ref: KIF-230) [sitem.herts.ac.uk]
- 6. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 7. The cellulose synthase 3 (CesA3) gene of oomycetes: structure, phylogeny and influence on sensitivity to carboxylic acid amide (CAA) fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of the cellulose synthase genes from the Oomycete Saprolegnia monoica and effect of cellulose synthesis inhibitors on gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Fungicidial activity of benthiavalicarb-isopropyl against Phytophthora infestans and its controlling activity against late blight diseases [agris.fao.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. frac.info [frac.info]
- 13. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [agris.fao.org]
